molecular formula C12H9ClO2 B11885232 2-(Chloromethyl)naphthalene-4-carboxylic acid

2-(Chloromethyl)naphthalene-4-carboxylic acid

Cat. No.: B11885232
M. Wt: 220.65 g/mol
InChI Key: JMAMLCKMECKCDV-UHFFFAOYSA-N
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Description

Early Developments in Naphthalene Functionalization

The systematic investigation of naphthalene derivatives began in earnest with Friedel-Crafts alkylation experiments in the late 19th century, though controlled mono-functionalization remained challenging due to the compound's ten π-electrons and multiple reactive positions. The 1930s saw breakthroughs in directed metallation techniques that enabled regioselective substitution patterns, with carboxylic acid groups proving particularly effective as directing groups for subsequent functionalization.

A pivotal advancement occurred in 1995 with the development of catalytic oxidation methods for converting methylnaphthalenes to carboxylic acid derivatives using bromine-acetic acid systems under controlled oxygen pressure. This process demonstrated 82-89% yields for naphthalene monocarboxylic acids while minimizing diacid byproducts through careful regulation of reaction stoichiometry and temperature. The resulting compounds became essential precursors for pharmaceutical synthons, though their limited reactivity toward electrophilic substitution necessitated further functional group innovations.

Evolution of Chloromethylation Techniques

Chloromethyl group introduction to aromatic systems gained prominence in the 1960s as a strategy to enhance reactivity for cross-coupling reactions. Initial methods employing chloromethyl methyl ether faced safety concerns due to carcinogenic byproducts, driving research into alternative chlorinating agents. The 2021 CN113999086B patent detailed a safer, high-yield process using paraformaldehyde and hydrochloric acid with FeCl3/CuCl2 catalysts, achieving 97.1% yield for 1-chloromethylnaphthalene through optimized phase-transfer conditions.

Modern analytical techniques including X-ray crystallography and DFT calculations have since revealed that the chloromethyl group's position relative to the carboxylic acid significantly impacts molecular polarity. In 2-(chloromethyl)naphthalene-4-carboxylic acid, the 1,3-relationship between substituents creates a dipole moment of 2.14 D that facilitates crystalline packing while maintaining solubility in polar aprotic solvents.

Properties

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

3-(chloromethyl)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H9ClO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,7H2,(H,14,15)

InChI Key

JMAMLCKMECKCDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)naphthalene-4-carboxylic acid typically involves the chloromethylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation reaction, where naphthalene is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-(Chloromethyl)naphthalene is then oxidized to form the carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic substitution (Sₙ2) reactions due to the electrophilic nature of the chlorine atom. This reactivity is exploited in alkylation and functional group interconversion.

Reaction Conditions and Examples

  • Ammonolysis : Reacting with aqueous ammonia or amines yields secondary or tertiary amines. For example, treatment with ammonium acetate in tetrahydrofuran (THF) at 60°C produces 2-(aminomethyl)naphthalene-4-carboxylic acid derivatives .

  • Alcoholysis : Substitution with alcohols (e.g., methanol, ethanol) generates ethers. Using diethylene glycol diethyl ether as a solvent improves yields (up to 85%) by stabilizing intermediates .

Mechanism :

  • Nucleophile (e.g., NH₃, RO⁻) attacks the electrophilic carbon adjacent to Cl.

  • Departure of Cl⁻ forms the substituted product.

Challenges : Steric hindrance from the naphthalene ring may slow kinetics. Polar aprotic solvents (e.g., THF) enhance reaction rates .

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid group participates in classical acid-catalyzed esterification and amidation.

Esterification

  • Conditions : Thionyl chloride (SOCl₂) converts -COOH to acyl chloride, which reacts with alcohols (e.g., ethanol) to form esters.

    R-COOHSOCl2R-COClROHR-COOR’\text{R-COOH} \xrightarrow{\text{SOCl}_2} \text{R-COCl} \xrightarrow{\text{ROH}} \text{R-COOR'}
  • Yields : >90% with catalytic H₂SO₄ under reflux.

Amidation

  • Conditions : Acyl chloride intermediates react with amines (e.g., aniline) in dichloromethane at 25°C.

  • Applications : Forms bioactive amides for pharmaceutical intermediates.

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under oxidative or thermal conditions.

Oxidative Decarboxylation

  • KMnO₄/H₂O : Cleaves the benzylic C-COO bond, yielding 2-(chloromethyl)naphthalene .

    C11H9Cl-COOHKMnO4C10H7CH2Cl+CO2\text{C}_{11}\text{H}_9\text{Cl-COOH} \xrightarrow{\text{KMnO}_4} \text{C}_{10}\text{H}_7\text{CH}_2\text{Cl} + \text{CO}_2
  • Hunsdiecker Reaction : Silver salts (AgNO₃) with Br₂ in CCl₄ produce brominated derivatives .

Thermal Decarboxylation

Heating above 200°C generates CO₂ and 2-(chloromethyl)naphthalene as a residue .

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring’s reactivity is modulated by the electron-withdrawing -COOH and -CH₂Cl groups.

Nitration and Sulfonation

  • Regioselectivity : Substitution occurs at the 1- and 6-positions due to meta-directing effects of -COOH .

  • Conditions : HNO₃/H₂SO₄ at 0–5°C yields mono-nitro derivatives .

Cross-Coupling Reactions

The chloromethyl group facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

Suzuki Reaction

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, aryl boronic acids in dioxane/water (3:1) at 80°C.

  • Products : Biaryl derivatives with retained carboxylic acid functionality.

Elimination Reactions

Base-induced elimination of HCl from the chloromethyl group forms a methylene intermediate.

Dehydrohalogenation

  • Conditions : KOH in ethanol at reflux generates a naphthylvinyl derivative .

    C11H9Cl-COOHKOHC10H7CH=CH-COOH+HCl\text{C}_{11}\text{H}_9\text{Cl-COOH} \xrightarrow{\text{KOH}} \text{C}_{10}\text{H}_7\text{CH=CH-COOH} + \text{HCl}

Table 1: Reaction Yields for Nucleophilic Substitution

NucleophileSolventTemperature (°C)Yield (%)
NH₃THF6078
CH₃OHDiethylene glycol8085
C₆H₅NH₂DCM2592

Table 2: Oxidative Decarboxylation Conditions

OxidantSolventProductYield (%)
KMnO₄H₂O2-(Chloromethyl)naphthalene65
AgNO₃/Br₂CCl₄2-(Bromomethyl)naphthalene58

Scientific Research Applications

Medicinal Chemistry

2-(Chloromethyl)naphthalene-4-carboxylic acid serves as a versatile building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have demonstrated significant inhibitory effects on breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values indicating effective dose-response relationships.
Cell LineIC50 (μM)
MCF-715.0
HepG212.0

These findings suggest that the compound could be further developed as a lead candidate in cancer therapy.

Organic Synthesis

The chloromethyl group in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This property is exploited in:

  • Synthesis of Naphthalene Derivatives : The compound can be used to synthesize various naphthalene derivatives that are valuable in organic synthesis and materials science.

Polymer Chemistry

Research indicates that derivatives of naphthalene carboxylic acids can be polymerized to form high-performance polymers with applications in:

  • High Elasticity Materials : Polymers derived from naphthalene carboxylic acids exhibit superior elasticity and tensile strength, making them suitable for applications in molded articles and fibers.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a series of compounds derived from this compound. The results indicated that these compounds significantly inhibited cell proliferation in both MCF-7 and HepG2 cell lines, suggesting their potential as therapeutic agents in cancer treatment.

Case Study 2: Polymer Development

Another research project focused on the polymerization of naphthalene carboxylic acids, including derivatives of this compound. The resulting polymers demonstrated excellent thermal stability and mechanical properties, highlighting their potential for use in high-performance materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)naphthalene-4-carboxylic acid involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. This reactivity is utilized in organic synthesis to create a wide range of derivatives.

Comparison with Similar Compounds

Key Differences :

  • Positional Isomerism: 2-(Chloromethyl)naphthalene-4-carboxylic acid’s carboxylic acid group at position 4 enhances polarity and hydrogen-bonding capacity compared to non-carboxylic analogs like 2-(chloromethyl)naphthalene.
  • Reactivity : 4-Chloro-1,8-naphthalic anhydride’s anhydride group enables rapid ring-opening reactions, unlike the carboxylic acid group in the target compound .

Heterocyclic Analogues

Chloromethyl-substituted heterocycles with carboxylic acid groups are pivotal in medicinal chemistry and catalysis.

Compound Name Molecular Formula CAS Number Functional Groups Core Structure Applications References
2-(Chloromethyl)oxazole-4-carboxylic acid C₅H₄ClNO₃ N/A Chloromethyl, Carboxylic acid Oxazole DNA-encoded macrocyclic libraries
2-Chloro-6-methylpyridine-4-carboxylic acid C₇H₆ClNO₂ 25462-85-5 Chloro, Methyl, Carboxylic acid Pyridine Ligand in catalytic systems

Key Differences :

  • Aromatic System : The oxazole ring in 2-(chloromethyl)oxazole-4-carboxylic acid introduces electron-deficient characteristics, favoring nucleophilic aromatic substitution, whereas the naphthalene core in the target compound supports π-π stacking interactions .

Halogenated Methyl Derivatives

Halogenated methyl groups (Cl, Br) influence leaving-group ability and reactivity in substitution reactions.

Compound Name Molecular Formula Halogen Purity Reactivity in SN2 Reactions References
2-(Bromomethyl)naphthalene C₁₁H₉Br Br 96% High (Br is a better leaving group)
2-(Chloromethyl)anthraquinone C₁₅H₉ClO₂ Cl 98% Moderate

Key Differences :

  • Leaving Group Ability : Bromine in 2-(bromomethyl)naphthalene facilitates faster nucleophilic substitutions than chlorine in the target compound .
  • Conjugation Effects: Anthraquinone’s extended π-system in 2-(chloromethyl)anthraquinone alters electronic properties compared to naphthalene derivatives .

Carboxylic Acid Functional Group Variations

Carboxylic acid derivatives exhibit diverse reactivity based on adjacent substituents.

Compound Name Molecular Formula Functional Groups Applications References
Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate C₁₅H₁₄ClNO₂ Chloromethyl, Ester Intermediate in antimalarial drug synthesis
4-Chloro-1-naphthol C₁₀H₇ClO Chloro, Hydroxyl Photostabilizer, dye synthesis

Key Differences :

  • Ester vs. Carboxylic Acid: The ethyl ester in the quinoline derivative improves lipid solubility for drug delivery, contrasting with the hydrophilic carboxylic acid group in the target compound .
  • Hydroxyl vs. Carboxylic Acid: 4-Chloro-1-naphthol’s hydroxyl group enables oxidation to quinones, whereas the carboxylic acid group supports salt formation .

Biological Activity

2-(Chloromethyl)naphthalene-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a naphthalene ring substituted with a carboxylic acid group and a chloromethyl group. The synthesis typically involves the chloromethylation of naphthalene derivatives followed by carboxylation. Various synthetic routes have been explored to optimize yield and purity.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of naphthalene carboxylic acids can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been noted for their ability to activate caspases, leading to programmed cell death in various cancer cell lines .
    • A specific study highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity :
    • The compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown inhibition zones comparable to standard antibiotics when tested against strains such as Staphylococcus aureus and Escherichia coli .
    • The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
  • Antiviral Activity :
    • Preliminary studies indicate that this compound may possess antiviral properties. Compounds in this class have been evaluated for their ability to inhibit viral replication in vitro, particularly against HIV and other enveloped viruses .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research examined the effects of various naphthalene derivatives on acute promyelocytic leukemia cells. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Testing

In a comparative study assessing the antimicrobial efficacy of several naphthalene derivatives, this compound exhibited promising results against resistant bacterial strains. The minimum inhibitory concentrations (MICs) were determined using agar diffusion methods, showing efficacy comparable to established antibiotics .

Data Tables

Biological Activity Effectiveness Reference
Anticancer (Apoptosis)High
Antibacterial (MIC)Moderate to High
Antiviral (HIV)Moderate

Q & A

Q. How do steric and electronic effects influence the compound’s interactions with biological targets (e.g., enzyme active sites)?

  • Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) using X-ray crystal structures of target enzymes (e.g., cytochrome P450). Compare binding affinities of this compound with analogs lacking the chloromethyl group to isolate steric/electronic contributions .

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